6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide typically involves the reaction of a naphthyridine derivative with a bromohexyl halide under specific conditions. One common method involves the alkylation of 5,6-dihydrobenzo[f][1,7]naphthyridine with 6-bromohexyl bromide in the presence of a base such as sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Electrophilic Substitution: The aromatic ring in the naphthyridine core can undergo electrophilic substitution reactions with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of a naphthyridine oxide .
Scientific Research Applications
6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Biological Research: The compound is used in the study of molecular interactions and cellular pathways due to its ability to interact with various biological targets.
Chemical Biology: It serves as a probe in chemical biology experiments to investigate the function of specific biomolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, affecting their function and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing cell death .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[c][1,7]naphthyridine Derivatives: These compounds have a fused-ring system similar to 6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide and are known for their diverse biological activities.
Uniqueness
What sets this compound apart is its specific functionalization with a bromohexyl group, which imparts unique chemical reactivity and biological properties. This functional group allows for targeted modifications and interactions, making it a valuable compound in various research applications .
Properties
CAS No. |
512179-44-1 |
---|---|
Molecular Formula |
C18H22Br2N2 |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
6-(6-bromohexyl)-5H-benzo[f][1,7]naphthyridin-4-ium;bromide |
InChI |
InChI=1S/C18H21BrN2.BrH/c19-11-5-1-2-6-13-21-14-17-15(9-7-12-20-17)16-8-3-4-10-18(16)21;/h3-4,7-10,12H,1-2,5-6,11,13-14H2;1H |
InChI Key |
VYQUSXRMYOSPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=[NH+]2)C3=CC=CC=C3N1CCCCCCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.